molecular formula C10H10N2O B11761558 6,8-Dimethylquinazolin-4(3H)-one

6,8-Dimethylquinazolin-4(3H)-one

Cat. No.: B11761558
M. Wt: 174.20 g/mol
InChI Key: HZRITHNUYUGNFH-UHFFFAOYSA-N
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Description

6,8-Dimethylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-3,5-dimethylbenzoic acid with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazolinone ring to other structures, such as tetrahydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dimethylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the methyl groups.

    2-Methylquinazolin-4(3H)-one: A similar compound with a single methyl group at the 2-position.

    6-Methylquinazolin-4(3H)-one: A compound with a methyl group at the 6-position.

Uniqueness

6,8-Dimethylquinazolin-4(3H)-one is unique due to the presence of two methyl groups at the 6 and 8 positions. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other quinazolinone derivatives.

Properties

IUPAC Name

6,8-dimethyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-7(2)9-8(4-6)10(13)12-5-11-9/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRITHNUYUGNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)NC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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